molecular formula C13H18N4 B11820252 1-(3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-yl)piperazine

1-(3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-yl)piperazine

Katalognummer: B11820252
Molekulargewicht: 230.31 g/mol
InChI-Schlüssel: FBDCZBVXPNVJPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-yl)piperazine is a complex organic compound with a unique structure that includes a pyridine ring, a dihydropyrrole ring, and a piperazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-yl)piperazine typically involves multi-step organic reactions. One common method involves the reaction of pyridine derivatives with dihydropyrrole and piperazine under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-yl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully saturated piperazine derivatives .

Wissenschaftliche Forschungsanwendungen

1-(3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-yl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 1-(3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include G-protein coupled receptors (GPCRs) and ion channels .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-yl)piperazine is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .

Eigenschaften

Molekularformel

C13H18N4

Molekulargewicht

230.31 g/mol

IUPAC-Name

1-[3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl]piperazine

InChI

InChI=1S/C13H18N4/c1-3-11(12-4-2-5-15-12)13(16-6-1)17-9-7-14-8-10-17/h1,3,6,14H,2,4-5,7-10H2

InChI-Schlüssel

FBDCZBVXPNVJPF-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=NC1)C2=C(N=CC=C2)N3CCNCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.